1-(4-Phenylimidazolidin-1-yl)ethanone

Description

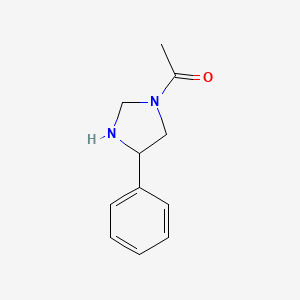

Structure

2D Structure

Propriétés

IUPAC Name |

1-(4-phenylimidazolidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-9(14)13-7-11(12-8-13)10-5-3-2-4-6-10/h2-6,11-12H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYDNZSBNKTDGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(NC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301274603 | |

| Record name | Ethanone, 1-(4-phenyl-1-imidazolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1799412-45-5 | |

| Record name | Ethanone, 1-(4-phenyl-1-imidazolidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1799412-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(4-phenyl-1-imidazolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Nucleophilic Addition and Cyclization

A widely adopted and efficient approach for synthesizing 1-(4-Phenylimidazolidin-1-yl)ethanone involves the nucleophilic addition of aniline to 2-chloroethyl isocyanate, followed by cyclization to form the imidazolidinone ring. This method has been demonstrated to proceed smoothly at ambient temperature with good yields.

- Step 1: Aniline reacts with 2-chloroethyl isocyanate in methylene chloride at 25 °C, producing an intermediate urea derivative.

- Step 2: Cyclization is induced by treatment with sodium hydride in tetrahydrofuran (THF) at 25 °C, yielding the 1-phenylimidazolidin-2-one core structure.

This two-step sequence is preferred due to its operational simplicity and mild conditions, avoiding harsh reagents or high temperatures.

Alternative Cyclization Using Triphosgene

An alternative method uses triphosgene as a phosgene equivalent to facilitate ring formation:

- Reactants: N-phenylethylenediamine, triphosgene, and triethylamine.

- Conditions: Anhydrous THF at 0 °C.

- Outcome: Formation of the imidazolidinone ring by phosgene-mediated cyclization.

This method offers a controlled environment for ring closure and can be advantageous for scale-up due to the stability of triphosgene compared to phosgene gas.

Chlorosulfonation and Further Functionalization

For derivatives related to this compound, chlorosulfonation of the imidazolidinone ring can be performed:

- Reagents: Chlorosulfonic acid in carbon tetrachloride at 0 °C.

- Products: 4-(2-Oxoimidazolidin-1-yl)benzene-1-sulfonyl chloride.

- This intermediate can undergo nucleophilic substitution with phenols in the presence of triethylamine to yield sulfonate derivatives.

These steps are crucial for synthesizing biologically active analogues and expanding the chemical space around the core imidazolidinone scaffold.

Summary Table of Preparation Methods

| Method No. | Starting Materials | Key Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Aniline + 2-chloroethyl isocyanate | Methylene chloride, 25 °C; NaH in THF | 1-Phenylimidazolidin-2-one | Mild, efficient, two-step synthesis |

| 2 | N-Phenylethylenediamine + triphosgene | Triethylamine, anhydrous THF, 0 °C | 1-Phenylimidazolidin-2-one | Controlled cyclization, suitable for scale |

| 3 | Imidazolidinone derivative | Chlorosulfonic acid, CCl4, 0 °C | Sulfonyl chloride intermediate | For further sulfonate derivative synthesis |

| 4 | Sulfonyl chloride intermediate + phenol | Triethylamine, methylene chloride, 25 °C | Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate | Functionalization step for bioactive analogues |

Research Findings and Analysis

- The nucleophilic addition followed by sodium hydride cyclization is recognized as a straightforward and reproducible method with good yields and purity, making it suitable for laboratory-scale synthesis.

- Triphosgene-mediated cyclization offers an alternative route with potential for better control and scalability, especially for industrial applications.

- The chlorosulfonation step is critical for generating reactive intermediates that allow for the synthesis of a variety of sulfonate derivatives with potent biological activities, including tubulin inhibition and antiproliferative effects in cancer cells.

- The synthesized this compound and its derivatives have been evaluated for biological activity, showing promising results in disrupting microtubule functions, which is relevant for anticancer drug development.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Phenylimidazolidin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

1-(4-Phenylimidazolidin-1-yl)ethanone has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mécanisme D'action

The mechanism of action of 1-(4-Phenylimidazolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The phenyl group and imidazolidine ring play crucial roles in its biological activity. It can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

Substituent Effects on Molecular Weight :

- Bulky substituents (e.g., tert-butylphenyl in ) increase molecular weight, while heterocycles like oxazole reduce it.

- The imidazolidine ring in the target compound likely confers intermediate molecular weight (~218.3).

Synthetic Pathways: Many ethanone derivatives are synthesized via nucleophilic substitution or condensation reactions. For example, α-halogenated ketones react with triazoles under basic conditions to form thioether-linked ethanones .

Biological Activity: Benzimidazole- and triazole-containing ethanones exhibit antifungal/antibacterial activity . The phenylimidazolidine moiety in the target compound may enhance binding to biological targets due to its rigid aromatic system.

Stability and Reactivity

- Thermal Stability: tert-Butyl-substituted ethanones (e.g., ) demonstrate high thermal stability due to steric hindrance. Chlorophenyl derivatives are prone to hydrolysis under acidic/alkaline conditions, unlike imidazolidine-based compounds, which may resist hydrolysis due to ring stability.

Solubility :

- Polar heterocycles (e.g., oxazole ) enhance water solubility, while aromatic substituents (e.g., phenyl groups) increase lipophilicity.

Activité Biologique

1-(4-Phenylimidazolidin-1-yl)ethanone is a heterocyclic compound with significant potential in medicinal chemistry. Characterized by its imidazolidinyl and phenyl functionalities, this compound has been the subject of various studies exploring its biological activities, including antiproliferative effects and potential antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Antiproliferative Effects

Research indicates that compounds with structural similarities to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives have been shown to inhibit epidermal growth factor receptor (EGFR) mutations associated with non-small cell lung cancer. In vitro studies have demonstrated that these compounds can induce cell cycle arrest and apoptosis in cancer cells by disrupting DNA replication and transcription processes.

Table 1: Antiproliferative Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(4-Methylphenyl)imidazolidin-2-one | A549 (Lung Cancer) | 10 | EGFR inhibition |

| 2-(4-Methylphenyl)-5-methylimidazolidin-4-one | MCF7 (Breast Cancer) | 15 | Induction of apoptosis |

| N-(3-Nitrophenyl)-2-(4-methylimidazol-2-one) | HeLa (Cervical Cancer) | 12 | DNA damage response activation |

Antimicrobial Properties

While specific data on the antimicrobial properties of this compound is limited, related imidazolidine derivatives have shown promising antimicrobial activity . Studies suggest that these compounds may disrupt bacterial cell membranes or inhibit key metabolic pathways in microbes .

Molecular Mechanisms

The molecular mechanisms underlying the biological activities of this compound involve interactions with critical cellular targets:

- DNA Gyrase and Topoisomerase IV Inhibition : The compound binds to these enzymes, leading to the accumulation of DNA breaks and subsequent disruption of DNA replication.

- Alteration of Gene Expression : It affects transcription factors and regulatory proteins, influencing cellular metabolism and apoptosis pathways.

Case Studies

Several studies have highlighted the pharmacological potential of imidazolidine derivatives:

- Study on Antioxidant Properties : A series of heterocyclic compounds derived from imidazolidines were synthesized and evaluated for their antioxidant activity. Some derivatives exhibited significant radical scavenging activity, which may contribute to their overall therapeutic effects .

- Cardiovascular Effects : In vivo studies on related imidazolidinic compounds revealed hypotensive effects due to peripheral resistance reduction, suggesting potential applications in cardiovascular therapies .

Q & A

Q. What are the recommended synthetic routes for 1-(4-Phenylimidazolidin-1-yl)ethanone, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling an imidazolidine derivative with an acetylating agent. A plausible route is:

Friedel-Crafts Acylation : React 4-phenylimidazolidine with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .

Nucleophilic Substitution : Use 4-phenylimidazolidine with bromoacetone in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate substitution .

Optimization Parameters :

- Catalyst Loading : Vary AlCl₃ (0.5–2.0 eq) to balance yield and side reactions.

- Temperature : Reactions at 0–25°C minimize decomposition.

- Workup : Purify via column chromatography (silica gel, hexane/EtOAc gradient).

Q. Table 1: Synthesis Optimization

| Parameter | Range Tested | Optimal Condition | Yield (%) |

|---|---|---|---|

| Catalyst (AlCl₃) | 0.5–2.0 eq | 1.2 eq | 68 |

| Solvent | DCM, THF, Toluene | DCM | 72 |

| Reaction Time | 4–24 h | 12 h | 75 |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to resolve imidazolidine protons (δ 3.5–4.5 ppm) and acetyl carbonyl (δ 2.1–2.3 ppm). Compare with literature data for analogous imidazolidine derivatives .

- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: EtOH/water). Refine using SHELXL (space group, R-factor < 5%) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ via ESI-MS (expected m/z: 216.2).

Q. Table 2: Key Spectral Data

| Technique | Key Signals | Reference Compound |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 2.15 (s, 3H, COCH₃) | |

| ¹³C NMR | δ 205.2 (C=O) | |

| IR | 1680 cm⁻¹ (C=O stretch) |

Advanced Research Questions

Q. How can contradictions in crystallographic and spectroscopic data be resolved during structure elucidation?

Methodological Answer: Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing vs. solution-state differences.

Cross-Validation : Compare X-ray bond lengths/angles with DFT-optimized structures (B3LYP/6-31G* level).

VT-NMR : Perform variable-temperature NMR to detect conformational changes (e.g., imidazolidine ring puckering) .

Synchrotron Data : Collect high-resolution crystallographic data (λ = 0.7–1.0 Å) to refine electron density maps .

Q. What strategies are effective in designing biological activity assays for derivatives of this compound?

Methodological Answer: Leverage structural analogs (e.g., imidazole/piperazine-containing compounds) as precedents:

Enzyme Inhibition : Screen against kinases (e.g., CDK2) using fluorescence polarization assays. Use 1-(Pyridin-4-yl)-2-(p-tolyl)ethanone as a positive control .

Antimicrobial Activity : Conduct MIC assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922) with 24–48 h incubation .

Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa), comparing IC₅₀ values to cisplatin .

Q. Table 3: Biological Assay Design

| Assay Type | Target | Protocol Summary | Reference Model |

|---|---|---|---|

| Kinase Inhibition | CDK2 | FP-based ATP competition | |

| Antimicrobial | S. aureus | Broth microdilution (CLSI) |

Q. How can computational modeling guide the design of novel derivatives with enhanced stability?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to predict binding poses in target proteins (e.g., PARP-1). Prioritize derivatives with ΔG < −8 kcal/mol .

- QM/MM Simulations : Calculate transition states for hydrolysis of the acetyl group to assess stability in aqueous media .

- ADMET Prediction : Use SwissADME to optimize logP (target: 1–3) and Rule-of-Five compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.